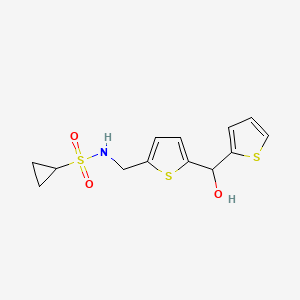

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide” is a complex organic molecule. It contains two thiophene rings, which are five-membered rings with four carbon atoms and one sulfur atom . Thiophene derivatives have been studied extensively due to their wide range of properties and applications .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Thiophene rings are known to undergo reactions such as halogenation, oxidation, and palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives generally have interesting electronic properties and can act as semiconductors .Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism

Biocatalysis using microbial systems has been applied to produce mammalian metabolites of complex sulfonamides for structural characterization and to support drug metabolism studies. This approach allows for the generation of significant quantities of metabolites, which are critical for elucidating drug biotransformation pathways and for the development of analytical methods to monitor these metabolites in clinical investigations (Zmijewski et al., 2006).

Chemical Synthesis

Cyclopropane-containing sulfonamides have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. For instance, the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes with ynamides to produce cyclopentene sulfonamides highlights the utility of cyclopropanesulfonamides in constructing complex molecular architectures with high yield and diastereoselectivity (Mackay et al., 2014).

Pharmacological Research

N-alkylated arylsulfonamides have been explored for their potential in treating central nervous system disorders, showcasing the relevance of sulfonamide derivatives in medicinal chemistry. These compounds exhibit selective receptor activity, which can be tuned for desired pharmacological effects, such as antidepressant-like and pro-cognitive properties, through structural modifications (Canale et al., 2016).

Ophthalmic Applications

The development of topically active ocular hypotensive agents involves the synthesis of sulfonamide derivatives, including those with cyclopropane rings. These compounds are designed to inhibit carbonic anhydrase, thereby reducing intraocular pressure in glaucoma treatment, with modifications to enhance water solubility and minimize side effects (Prugh et al., 1991).

Advanced Materials

The inclusion of sulfonamide groups in polymers for nanofiltration membranes demonstrates the compound's relevance in materials science. These membranes exhibit improved water flux and dye rejection capabilities, indicating the potential for sulfonamide derivatives in enhancing the performance of filtration technologies (Liu et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S3/c15-13(11-2-1-7-18-11)12-6-3-9(19-12)8-14-20(16,17)10-4-5-10/h1-3,6-7,10,13-15H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXLSPVMDQCKCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclopropanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R)-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2872407.png)

![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)

![N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2872419.png)

![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)